molecular formula C9H15Cl2N3 B2825595 6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride CAS No. 2377033-12-8

6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride

Cat. No.: B2825595
CAS No.: 2377033-12-8
M. Wt: 236.14
InChI Key: FFNRTRICNLCSNG-UHFFFAOYSA-N
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Description

6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride is a chemical compound with the molecular formula C9H13N32HCl It is a derivative of pyridine and pyrrolidine, which are both nitrogen-containing heterocycles

Properties

IUPAC Name

6-pyrrolidin-2-ylpyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNRTRICNLCSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with pyrrolidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles such as halides, alcohols, and amines in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce more saturated amine derivatives.

Scientific Research Applications

6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Pyridine: Another nitrogen-containing heterocycle with widespread use in organic chemistry.

    Pyrrolidinone: A derivative of pyrrolidine with additional functional groups, used in pharmaceuticals and materials science.

Uniqueness

6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride is unique due to its combined structural features of both pyridine and pyrrolidine. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

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